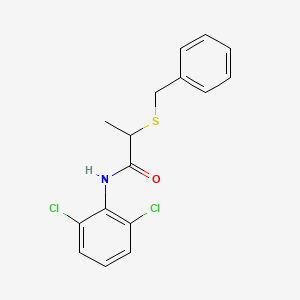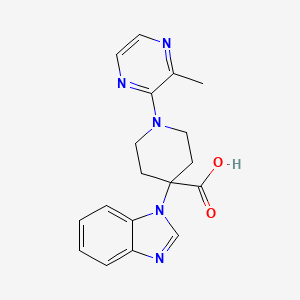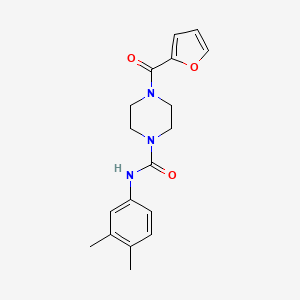![molecular formula C13H14ClNO2 B5426462 4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5426462.png)
4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as tacrine, is a heterocyclic compound that has been extensively studied for its potential therapeutic effects. Tacrine is a potent acetylcholinesterase inhibitor, which means it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in memory, learning, and other cognitive functions, making tacrine a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
Tacrine works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, 4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tacrine has been shown to improve cognitive function and memory in some patients with Alzheimer's disease. It has also been shown to have potential therapeutic effects in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. However, this compound can also have side effects, such as nausea, vomiting, and liver toxicity, which limit its use in clinical practice.
实验室实验的优点和局限性
Tacrine has been extensively studied in laboratory experiments for its potential therapeutic effects. Its mechanism of action is well understood, and it has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, its use in laboratory experiments is limited by its potential side effects, which can affect the results of the experiments.
未来方向
There are several future directions for research on 4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of research is the development of new and more potent acetylcholinesterase inhibitors that have fewer side effects than this compound. Another area of research is the development of new therapies for neurodegenerative disorders that target other neurotransmitters and pathways in addition to acetylcholine. Finally, research is needed to better understand the mechanisms of action of this compound and other acetylcholinesterase inhibitors, which could lead to the development of more effective therapies for Alzheimer's disease and other neurodegenerative disorders.
合成方法
Tacrine can be synthesized through a multi-step process involving the reaction of 3-chloro-2-buten-1-ol with 1,2-diaminocyclohexane, followed by cyclization and oxidation steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
Tacrine has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. Tacrine has also been studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
4-[(Z)-3-chlorobut-2-enyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-7(14)4-5-15-12(16)10-8-2-3-9(6-8)11(10)13(15)17/h2-4,8-11H,5-6H2,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSXOHTBSCPIN-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2C3CC(C2C1=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C(=O)C2C3CC(C2C1=O)C=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5426379.png)
![2,2,2-trifluoro-N-(4-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426381.png)


![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5426413.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426415.png)
![ethyl 4-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B5426418.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5426426.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5426434.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5426445.png)

![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5426465.png)